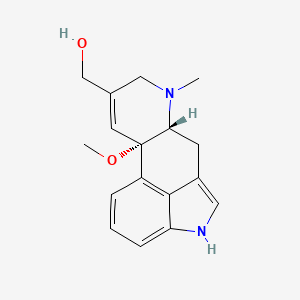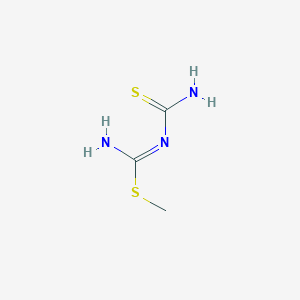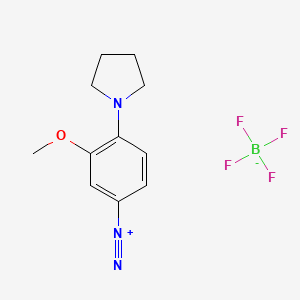
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The presence of the pyrrolidine ring and the methoxy group in its structure adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-methoxy-4-(pyrrolidin-1-yl)aniline. The process begins with the nitration of 3-methoxyaniline, followed by reduction to form 3-methoxy-4-(pyrrolidin-1-yl)aniline. This intermediate is then treated with nitrous acid in the presence of tetrafluoroboric acid to yield the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols.
Coupling Reactions: Typically carried out in the presence of phenols or aromatic amines under basic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Aniline Derivatives: Formed through reduction of the diazonium group.
Scientific Research Applications
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution and coupling reactions. The presence of the methoxy and pyrrolidine groups influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(dimethylamino)benzenediazonium tetrafluoroborate
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium
- 3-(2-Hydroxyethoxy)-4-pyrrolidin-1-yl benzenediazonium zinc chloride
Uniqueness
3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is unique due to the combination of the methoxy and pyrrolidine groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
36576-70-2 |
|---|---|
Molecular Formula |
C11H14BF4N3O |
Molecular Weight |
291.06 g/mol |
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C11H14N3O.BF4/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;2-1(3,4)5/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
InChI Key |
MCSCKCSPPKQNFR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=C(C=CC(=C1)[N+]#N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)

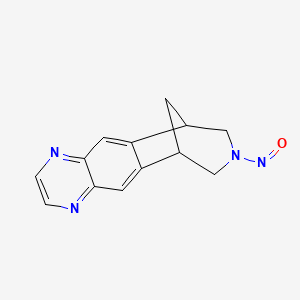
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
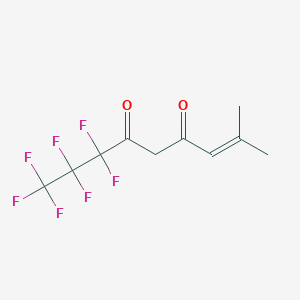



![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
